molecular formula C7H5N3 B183377 Pyrido[3,4-b]pyrazine CAS No. 254-86-4

Pyrido[3,4-b]pyrazine

Cat. No. B183377
CAS RN: 254-86-4
M. Wt: 131.13 g/mol
InChI Key: TYLGVQVJCVFREB-UHFFFAOYSA-N
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Description

Pyrido[3,4-b]pyrazine is a chemical compound with the CAS Number: 254-86-4 . It has a molecular weight of 131.14 . This compound has been used in the design of promising protein kinase inhibitors . It has also been employed in dye-sensitized solar cells (DSSCs) .


Synthesis Analysis

The synthesis of Pyrido[3,4-b]pyrazine involves halogenation in deprotometalation-trapping reactions using mixed 2,2,6,6-tetramethyl piperidino-based lithium-zinc combinations in tetrahydrofuran . The halogenated product can then be subjected to palladium-catalyzed couplings with arylboronic acids or anilines .


Molecular Structure Analysis

The molecular structure of Pyrido[3,4-b]pyrazine has been analyzed using density functional theory (DFT) . The absorption spectra properties of dyes are analyzed by DFT .


Chemical Reactions Analysis

Pyrido[3,4-b]pyrazine has been used in dye-sensitized solar cells (DSSCs). The absorption spectra properties of dyes are analyzed by density functional theory (DFT) . It has also been used in electrochemical DNA sensing .


Physical And Chemical Properties Analysis

Pyrido[3,4-b]pyrazine has a molecular weight of 131.14 . Its physical form and shipping temperature are not specified .

Scientific Research Applications

Electrochemical DNA Sensing

Pyrido[3,4-b]pyrazine derivatives have been synthesized and investigated for their electrochemical DNA sensing capabilities . These compounds exhibit promising properties for detecting DNA sequences due to their specific interactions with nucleic acids. Researchers have explored their use in biosensors and diagnostic devices.

Nonlinear Optical (NLO) Properties

The same pyrido[3,4-b]pyrazine-based heterocyclic compounds were studied for their nonlinear optical properties . These properties are crucial for applications in photonics, telecommunications, and optical signal processing. Compound 7, in particular, demonstrated remarkable NLO response, making it valuable for technological advancements.

In Vitro Antioxidant Activity

Researchers have evaluated pyrido[3,4-b]pyrazine derivatives for their antioxidant potential . These compounds may play a role in protecting cells from oxidative stress and preventing various diseases associated with free radicals. Their antioxidant activity makes them relevant for pharmaceutical and nutraceutical applications.

Antiurease Activity

Pyrido[3,4-b]pyrazine-based compounds have also been investigated for their antiurease properties . Urease inhibition is essential in managing conditions related to urea metabolism, such as kidney stones and urinary tract infections. These compounds could serve as potential leads for drug development.

Dye-Sensitized Solar Cells (DSSCs)

A related compound, pyrido[2,3-b]pyrazine, has been employed in dye-sensitized solar cells (DSSCs) . These organic sensitizers enhance light absorption and electron transfer in solar cells, contributing to improved energy conversion efficiency. Their application in renewable energy technologies is noteworthy.

Protein Kinase Inhibitors

Disubstituted pyrido[3,4-b]pyrazine-based compounds have been identified as valuable candidates for designing protein kinase inhibitors . Protein kinases play a crucial role in cell signaling pathways, and inhibiting them can have therapeutic implications for cancer and other diseases.

Safety And Hazards

Pyrido[3,4-b]pyrazine is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Pyrido[3,4-b]pyrazine and its derivatives have shown promise in various fields. For instance, they have been used in the design of promising protein kinase inhibitors , and in dye-sensitized solar cells (DSSCs) . Future research may focus on further exploring these applications and discovering new ones.

properties

IUPAC Name

pyrido[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3/c1-2-8-5-7-6(1)9-3-4-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLGVQVJCVFREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NC=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348531
Record name pyrido[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[3,4-b]pyrazine

CAS RN

254-86-4
Record name pyrido[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.00 g (18.33 mmol) of 3,4-diaminopyridine were added to a solution of 2.82 ml of glyoxal (40 wt. % in water, ρ=1.265 g/ml, 62.48 mmol) in 30 ml of ethanol. The reaction mixture was maintained at an oil bath temperature of 70° C. for 5 hours and after cooling to room temperature the solvent was distilled off on a rotary evaporator. The crude product was purified by flash chromatography (EtOAc/isohexane, 9:1). This gave 2.35 g (17.96 mmol, 98%) of a white powder. Rf=0.27 (isohexane/EtOAc, 1:9). 1H NMR (200 MHz, CDCl3): δ=7.94 (dd, 3J=5.8 Hz, 4J=0.6 Hz, 1H, H-7), 8.83 (d, 3J=5.8 Hz, 1H, H-8), 8.96 (d, 3J=1.6 Hz, 1H, H-3), 9.02 (d, 3J=1.6 Hz, 1H, H-2), 9.56 (d, 4J=0.6 Hz, 1H, H-5) ppm. 13C NMR (100 MHz, CDCl3): δ=121.6 (CH, C-7), 138.0 (Cq), 145.3 (Cq), 147.3 (C—H, C-8), 146.5 (C—H, C-3), 149.2 (CH, C-2), 154.8 (C—H, C-5) ppm. GC-MS (EI): RT 5.45 min, m/e (%): 132 (8), 131 (M+, 100), 104 (25), 77 (13), 50 (10) IR (KBr): ν=3435 (vs), 3092 (w), 3023 (m), 1969 (w), 1758 (w), 1631 (w), 1598 (vs), 1562 (m), 1536 (w), 1488 (s), 1436 (vs), 1416 (m), 1381 (m), 1351 (w), 1290 (w), 1279 (m), 1212 (m), 1201 (m), 1148 (w), 1033 (s), 1014 (s), 972 (w), 959 (vs), 931 (m), 881 (vs), 838 (m), 824 (s), 773 (w), 651 (s), 623 (m), 546 (w), 524 (w), 457 (s) cm1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyrido[3,4-b]pyrazine
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Q & A

Q1: What is the molecular formula and weight of Pyrido[3,4-b]pyrazine?

A1: Pyrido[3,4-b]pyrazine has a molecular formula of C7H5N3 and a molecular weight of 131.13 g/mol.

Q2: What spectroscopic data is available for Pyrido[3,4-b]pyrazine?

A: While the provided research does not explicitly list spectroscopic data for the unsubstituted Pyrido[3,4-b]pyrazine, many studies detail spectroscopic characterization of its derivatives. These analyses commonly include:* NMR spectroscopy (1H NMR, 13C NMR): Used to determine the structure and purity of synthesized compounds. [, , , , , ]* UV-Vis spectroscopy: Used to study the optical properties of Pyrido[3,4-b]pyrazine derivatives, particularly their absorption and emission spectra. [, , , , , , ]* Infrared spectroscopy (IR): Employed to identify functional groups and study molecular vibrations. [, , ]

Q3: What is the thermal stability of Pyrido[3,4-b]pyrazine-based polymers?

A: Pyrido[3,4-b]pyrazine-based polymers generally exhibit excellent thermal stability, with decomposition temperatures often exceeding 300 °C. [, ]

Q4: Are Pyrido[3,4-b]pyrazine derivatives suitable for solution-processed organic electronic applications?

A: Yes, many Pyrido[3,4-b]pyrazine derivatives are soluble in common organic solvents, making them suitable for solution-processed devices like organic solar cells. [, , , , ]

Q5: How is Pyrido[3,4-b]pyrazine utilized in organic electronics?

A: Pyrido[3,4-b]pyrazine is frequently incorporated into conjugated polymers and small molecules as an electron-accepting building block for applications in organic electronics, especially in organic solar cells. [, , , , , , ]

Q6: What factors influence the performance of Pyrido[3,4-b]pyrazine-based materials in organic solar cells?

A: Several factors contribute to the performance, including:* Molecular packing and thin-film morphology: These aspects influence charge transport properties. [, ]* Energy level alignment: Proper alignment of HOMO and LUMO levels with other components is crucial for efficient charge transfer and dissociation. [, ]* Light absorption properties: Broad and strong absorption in the visible region enhances light harvesting. [, ]

Q7: How does the position of the pyridyl nitrogen atom in Pyrido[3,4-b]pyrazine derivatives affect their performance in dye-sensitized solar cells (DSSCs)?

A: Studies show that the position of the pyridyl nitrogen atom in relation to the anchoring group can significantly influence the absorption spectra, energy levels, and overall photovoltaic performance of DSSCs. []

Q8: What role does Pyrido[3,4-b]pyrazine play in D-A-π-A organic sensitizers for DSSCs?

A: In D-A-π-A sensitizers, Pyrido[3,4-b]pyrazine acts as an auxiliary acceptor, contributing to the broadening of the absorption spectra and influencing electron transfer processes. [, ]

Q9: Can Pyrido[3,4-b]pyrazine derivatives be used for n-type doping in organic electronics?

A: Yes, certain Pyrido[3,4-b]pyrazine-based polymers exhibit ambipolar redox properties, meaning they can be both p-doped and n-doped. This ability makes them attractive for various organic electronic applications. [, ]

Q10: Do Pyrido[3,4-b]pyrazine derivatives exhibit catalytic activity?

A: Some Pyrido[3,4-b]pyrazine derivatives, particularly those with tertiary amine functionality, demonstrate excellent catalytic activity as nucleophilic catalysts in organic synthesis. []

Q11: What type of reactions can be catalyzed by Pyrido[3,4-b]pyrazine derivatives?

A: These catalysts are particularly effective in promoting esterification reactions, including the challenging transformation of sterically hindered acids to their tert-butyl esters. []

Q12: How is computational chemistry used in research related to Pyrido[3,4-b]pyrazine?

A: Computational methods, such as Density Functional Theory (DFT), are used for:* Predicting optical properties: Calculating absorption and emission spectra to guide the design of new materials. [, , ]* Understanding electronic structures: Investigating the HOMO and LUMO energy levels to assess potential for charge transport. [, , , ]* Investigating structure-property relationships: Studying the effects of structural modifications on electronic properties and device performance. [, , , ]

Q13: How does modifying the structure of Pyrido[3,4-b]pyrazine derivatives affect their properties?

A: Structural modifications can significantly impact various properties:* Electronic properties: Introducing electron-donating or electron-withdrawing groups can tune the HOMO and LUMO energy levels, influencing the bandgap and absorption/emission properties. [, , , , ]* Solubility and processability: Attaching alkyl or alkoxy side chains can improve solubility in organic solvents, facilitating solution processing techniques. [, , ]* Molecular packing and morphology: Side-chain engineering can influence the self-assembly and morphology of thin films, affecting charge transport properties. []

Q14: How does the choice of donor units influence the performance of Pyrido[3,4-b]pyrazine-based polymers in organic solar cells?

A: Using different electron-donating units alongside Pyrido[3,4-b]pyrazine allows for tuning the absorption spectrum, energy levels, and ultimately the power conversion efficiency of the resulting polymers. [, , , , ]

Q15: What is the effect of introducing a fluorinated Pyrido[3,4-b]pyrazine unit into a D-A copolymer?

A: Fluorination of the Pyrido[3,4-b]pyrazine unit can lead to enhanced photovoltaic performance in the resulting D-A copolymer, potentially due to improved molecular packing and charge transport. []

Q16: How does the presence of an auxiliary acceptor, like benzothiadiazole, influence the properties of Pyrido[3,4-b]pyrazine-based sensitizers in DSSCs?

A: Incorporating an auxiliary acceptor can fine-tune the absorption characteristics, energy levels, and ultimately the overall photovoltaic performance of the sensitizers. []

Q17: What are common synthetic routes for preparing Pyrido[3,4-b]pyrazine derivatives?

A: Several synthetic methods have been reported, including:* Condensation reactions: Reacting 3,4-diaminopyridine with various 1,2-dicarbonyl compounds or their equivalents (e.g., α-keto acids, α-halo ketones). [, , , ]* Cross-coupling reactions: Employing palladium-catalyzed coupling reactions, such as the Stille or Sonogashira reactions, to introduce substituents at specific positions. [, , ]* Cyclization reactions: Utilizing ring-closing reactions, sometimes in tandem with other transformations, to construct the Pyrido[3,4-b]pyrazine core. [, ]

Q18: Can Pyrido[3,4-b]pyrazine derivatives undergo further functionalization?

A: Yes, the presence of reactive handles, such as halogens or amino groups, allows for further derivatization through various transformations. Examples include:* Nucleophilic aromatic substitution: Introducing substituents by reacting with nucleophiles. [, ]* Metal-catalyzed cross-coupling reactions: Forming new carbon-carbon or carbon-heteroatom bonds. [, , ]* Condensation reactions: Creating fused heterocyclic systems. [, ]

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